molecular formula C15H12N2O B3036697 2,4-diphenyl-1H-pyrazol-3-one CAS No. 400075-06-1

2,4-diphenyl-1H-pyrazol-3-one

Cat. No.: B3036697
CAS No.: 400075-06-1
M. Wt: 236.27 g/mol
InChI Key: XNWYPYFQYFUUTE-UHFFFAOYSA-N
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Description

2,4-Diphenyl-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is characterized by the presence of two phenyl groups attached to the 2 and 4 positions of the pyrazole ring. Pyrazoles have gained significant attention due to their wide range of biological activities and applications in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diphenyl-1H-pyrazol-3-one can be synthesized through various methods. One common approach involves the condensation of hydrazine with 1,3-diphenylprop-2-en-1-one in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent . Another method involves the cyclocondensation of hydrazine with 1,3-diphenyl-2-propen-1-one in the presence of an acid catalyst .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and yields higher purity products. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-diphenyl-1H-pyrazol-3-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit cyclooxygenase enzymes, leading to its anti-inflammatory effects . Additionally, the compound can interact with DNA and proteins, affecting cellular processes and leading to its antimicrobial and anticancer activities .

Properties

IUPAC Name

2,4-diphenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-14(12-7-3-1-4-8-12)11-16-17(15)13-9-5-2-6-10-13/h1-11,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWYPYFQYFUUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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